2H-2-Ethyl Candesartan Cilexetil

Descripción general

Descripción

2H-2-Ethyl Candesartan Cilexetil is a prodrug of candesartan, an angiotensin II receptor antagonist. It is primarily used in the treatment of hypertension and certain types of heart failure. This compound is converted to its active form, candesartan, during absorption in the gastrointestinal tract. By blocking the angiotensin II receptor, it helps to lower blood pressure and improve cardiovascular health .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2H-2-Ethyl Candesartan Cilexetil involves multiple steps, including the formation of the benzimidazole ring and the attachment of the tetrazole group. One of the key steps is the removal of the tetrazolyl protecting group in an organic solvent, often in the presence of a Lewis acid .

Industrial Production Methods: Industrial production of this compound typically follows the same synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, ensuring high purity and yield of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 2H-2-Ethyl Candesartan Cilexetil undergoes various chemical reactions, including hydrolysis, esterification, and substitution reactions. During its conversion to the active form, candesartan, esterases in the intestine cleave the prodrug .

Common Reagents and Conditions:

Hydrolysis: Typically occurs in the presence of water and esterases.

Esterification: Involves the reaction of carboxylic acids with alcohols in the presence of acid catalysts.

Substitution: Often involves nucleophilic reagents under basic conditions.

Major Products: The primary product of these reactions is candesartan, which is the active form of the drug .

Aplicaciones Científicas De Investigación

Pharmacokinetics

The pharmacokinetic profile of 2H-2-Ethyl Candesartan Cilexetil includes:

- Bioavailability : Approximately 40%

- Peak Plasma Concentration : Achieved within 3-4 hours post-dose

- Half-Life : Ranges from 5 to 9 hours

- Volume of Distribution : Approximately 0.1 - 0.2 L/kg

These parameters indicate effective absorption and sustained action, allowing for once-daily dosing .

Clinical Applications

This compound has been extensively researched for its therapeutic applications:

- Hypertension Management : Clinical trials show significant reductions in sitting diastolic blood pressure when administered at doses ranging from 4 mg to 16 mg compared to placebo and other antihypertensive agents like losartan .

- Heart Failure Treatment : Studies indicate efficacy in managing left ventricular heart failure, particularly when combined with angiotensin-converting enzyme inhibitors .

Case Studies

-

Hypertension Management :

- A study involving hypertensive patients demonstrated that treatment with candesartan significantly lowered blood pressure over a 12-week period compared to baseline measurements.

-

Heart Failure Treatment :

- In a randomized controlled trial, patients with heart failure receiving candesartan showed improved left ventricular function and reduced hospitalization rates compared to those on standard therapy alone.

Biochemical Research

In laboratory settings, this compound serves as a reference standard in analytical chemistry for developing new methods to analyze angiotensin II receptor antagonists. Its interactions with cellular pathways are studied to understand its effects on various receptor interactions and downstream signaling processes .

Safety Profile and Adverse Effects

The safety profile of this compound is generally favorable. Common adverse effects include:

- Dizziness

- Headache

- Hypotension

Serious adverse effects are rare but may include renal impairment in susceptible individuals .

Mecanismo De Acción

2H-2-Ethyl Candesartan Cilexetil is converted to candesartan, which selectively blocks the angiotensin II subtype 1 (AT1) receptor. This receptor mediates most of the known activities of angiotensin II, including vasoconstriction and aldosterone secretion. By blocking this receptor, candesartan reduces blood pressure and has protective effects on the heart and kidneys .

Comparación Con Compuestos Similares

Losartan: Another angiotensin II receptor antagonist used to treat hypertension.

Valsartan: Similar in function, used for hypertension and heart failure.

Irbesartan: Also an angiotensin II receptor antagonist with similar applications.

Uniqueness: 2H-2-Ethyl Candesartan Cilexetil is unique due to its high binding affinity and prolonged activity at the AT1 receptor. It has a longer duration of action compared to some other angiotensin II receptor antagonists, making it effective for once-daily dosing .

Actividad Biológica

Overview

2H-2-Ethyl Candesartan Cilexetil is a prodrug of candesartan, an angiotensin II receptor antagonist primarily used for treating hypertension and heart failure. Upon administration, it is converted into its active form, candesartan, which exerts its pharmacological effects by blocking the angiotensin II type 1 (AT1) receptor. This article explores the biological activity of this compound, detailing its mechanism of action, pharmacokinetics, and clinical implications based on diverse research findings.

Target Receptor : The primary target of this compound is the AT1 receptor. By binding to this receptor, the compound inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, resulting in vasodilation and decreased blood pressure .

Biochemical Pathway : The compound interacts with the renin-angiotensin-aldosterone system (RAAS), a critical regulator of blood pressure and fluid balance. By antagonizing angiotensin II at the AT1 receptor, it effectively modulates cardiovascular function .

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by:

- Absorption : After oral administration, it is rapidly hydrolyzed to candesartan in the gastrointestinal tract.

- Distribution : It has a high bioavailability and a significant volume of distribution.

- Metabolism : The active metabolite, candesartan, exhibits a long half-life, allowing for once-daily dosing .

Table 1: Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Bioavailability | ~40% |

| Peak plasma concentration | 3-4 hours post-dose |

| Half-life | 5-9 hours |

| Volume of distribution | 0.1 - 0.2 L/kg |

Biological Activity and Clinical Efficacy

Clinical studies have demonstrated that this compound effectively reduces blood pressure in hypertensive patients. A meta-analysis indicated that doses ranging from 4 mg to 16 mg significantly lower sitting diastolic blood pressure compared to placebo and other antihypertensives like losartan .

Case Study Insights

- Hypertension Management :

- Heart Failure Treatment :

Safety Profile and Adverse Effects

The safety profile of this compound is generally favorable. Common adverse effects include dizziness, headache, and hypotension. Serious adverse effects are rare but may include renal impairment in susceptible individuals .

Table 2: Common Adverse Effects

| Adverse Effect | Incidence (%) |

|---|---|

| Dizziness | 10 |

| Headache | 8 |

| Hypotension | 5 |

| Renal impairment | <1 |

Propiedades

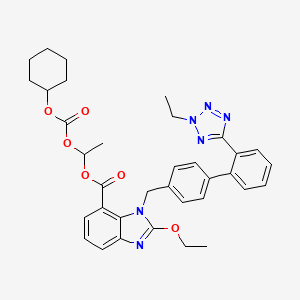

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl 2-ethoxy-3-[[4-[2-(2-ethyltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H38N6O6/c1-4-41-38-32(37-39-41)28-15-10-9-14-27(28)25-20-18-24(19-21-25)22-40-31-29(16-11-17-30(31)36-34(40)44-5-2)33(42)45-23(3)46-35(43)47-26-12-7-6-8-13-26/h9-11,14-21,23,26H,4-8,12-13,22H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPKUBVHJAZIDCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1N=C(N=N1)C2=CC=CC=C2C3=CC=C(C=C3)CN4C5=C(C=CC=C5N=C4OCC)C(=O)OC(C)OC(=O)OC6CCCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H38N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901101244 | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

638.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914613-36-8 | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914613-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-2-Ethyl candesartan cilexetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914613368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl 2-ethoxy-1-[[2′-(2-ethyl-2H-tetrazol-5-yl)[1,1′-biphenyl]-4-yl]methyl]-1H-benzimidazole-7-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901101244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H-2-ETHYL CANDESARTAN CILEXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRT0P1L622 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.